Tautomeric Stability: 1H-Benzo[g]indazole vs. 2H-Benzo[g]indazole
The 1H-tautomer of indazoles, including the benzo[g]-fused system, is thermodynamically more stable than the corresponding 2H-tautomer across all phases (gas, solution, solid state) [1]. For parent indazole, computational studies at the B3LYP/6-311++G(d,p) level indicate the 1H-tautomer is favored by approximately 6.3–6.7 kcal mol⁻¹ (gas phase) and remains preferred in water (0.0 vs. 0.4 kcal mol⁻¹ for the s-trans conformer) [2]. This stability difference translates directly into a practical synthesis advantage: most synthetic routes deliver the 1H-indazole or 1H-benzo[g]indazole as the predominant product, whereas regioselective synthesis of 2H-indazoles requires specialized, often low-yielding strategies [1].
| Evidence Dimension | Tautomeric relative energy |
|---|---|
| Target Compound Data | 1H-indazole favored by ~6.3–6.7 kcal mol⁻¹ (gas phase); 0.0 kcal mol⁻¹ relative energy (water, s-trans conformer) [2] |
| Comparator Or Baseline | 2H-indazole: higher relative energy; 0.4 kcal mol⁻¹ (water, s-trans conformer) [2] |
| Quantified Difference | 1H-tautomer more stable by ≥6 kcal mol⁻¹ (gas phase) and remains the ground-state tautomer in aqueous solution; the 2H-form is a minor equilibrium component |
| Conditions | DFT calculations at B3LYP/6-311++G(d,p) level; gas phase and water (PCM model); experimental corroboration via NMR and X-ray [1][2] |
Why This Matters
The tautomeric stability advantage ensures 1H-benzo[g]indazole exists predominantly as a single, well-defined chemical entity, simplifying procurement specifications, purity assessment, and reaction reproducibility.
- [1] Andreani, A., Burnelli, S., & Rambaldi, M. (2018). Indazoles: Synthesis and Bond-Forming Heterocyclization. In E. F. V. Scriven & C. A. Ramsden (Eds.), Advances in Heterocyclic Chemistry (Vol. 126, pp. 69-192). Academic Press. View Source
- [2] Alkorta, I., Elguero, J., & Roussel, C. (2005). A theoretical study of the parent NH-benzazoles: benzimidazole, indazole and benzotriazole. Journal of Physical Organic Chemistry, 18(8), 719–724. View Source
